molecular formula C19H17F3N4O B11054348 4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide

Cat. No.: B11054348
M. Wt: 374.4 g/mol
InChI Key: XDSJPQRNQOTPSS-UHFFFAOYSA-N
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Description

4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a trifluoromethylphenyl group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each synthetic step.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-6-carboxamide is unique due to its combination of a cyclopropyl group and a trifluoromethylphenyl group, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H17F3N4O

Molecular Weight

374.4 g/mol

IUPAC Name

4-cyclopropyl-1,3-dimethyl-N-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine-6-carboxamide

InChI

InChI=1S/C19H17F3N4O/c1-10-16-14(11-3-4-11)9-15(24-17(16)26(2)25-10)18(27)23-13-7-5-12(6-8-13)19(20,21)22/h5-9,11H,3-4H2,1-2H3,(H,23,27)

InChI Key

XDSJPQRNQOTPSS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4CC4)C

Origin of Product

United States

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